4-Amino-5,6-heptadienoic acid is a chemical compound recognized for its significant biological properties, particularly as an anticonvulsant. It is a derivative of gamma-aminobutyric acid and has been extensively studied for its ability to inhibit GABA transaminase, an enzyme that degrades gamma-aminobutyric acid in the brain. This inhibition leads to increased levels of gamma-aminobutyric acid, which is crucial for neurotransmission and seizure control .
4-Amino-5,6-heptadienoic acid is classified as an amino acid derivative. Its chemical formula is CHNO, and it is often referred to by its chemical identifiers, including its CAS number 89740-57-8. This compound has been synthesized through various organic chemistry methods and is primarily utilized in biochemical research and pharmaceutical development .
The synthesis of 4-Amino-5,6-heptadienoic acid involves several steps. A notable synthetic route employs a novel aza-Cope rearrangement to produce gamma-allenic GABA, which is then converted into 4-Amino-5,6-heptadienoic acid. The process typically includes the use of protective groups, selective deprotection, and purification methods such as chromatography to isolate the desired compound.
Common reagents used in the synthesis include:
The synthesis can also involve oxidation and reduction reactions to modify the compound's functional groups as needed .
4-Amino-5,6-heptadienoic acid participates in various chemical reactions:
The products formed from these reactions depend significantly on the specific reagents and conditions applied during the reaction process .
The mechanism of action for 4-Amino-5,6-heptadienoic acid primarily involves its role as an inhibitor of GABA transaminase. By inhibiting this enzyme, the compound increases the concentration of gamma-aminobutyric acid in the brain, which enhances inhibitory neurotransmission and provides anticonvulsant effects. Studies have shown that doses leading to a 50% reduction in GABA transaminase activity correlate with significant increases in gamma-aminobutyric acid levels .
Relevant data from studies indicate that the compound exhibits significant stability in physiological conditions, making it suitable for biological applications .
4-Amino-5,6-heptadienoic acid has several scientific applications:
Its role in enhancing gamma-aminobutyric acid levels makes it a promising candidate for further therapeutic development in neurological disorders .
4-Amino-5,6-heptadienoic acid, systematically named as (4S)-4-aminohpta-5,6-dienoic acid, is a seven-carbon, non-proteinogenic amino acid featuring an allene group (cumulated diene) at C5-C6 and a chiral center at C4. Its molecular formula is C₇H₁₁NO₂ (molecular weight: 141.17 g/mol). The compound is classified as a γ-aminobutyric acid (GABA) analogue due to its structural resemblance to GABA (NH₂-CH₂-CH₂-CH₂-COOH), where the terminal methylene group is replaced by an allene moiety (–CH=C=CH₂). The chiral (S)-enantiomer, designated as MDL 72483 in pharmacological research, exhibits biological activity. Key structural identifiers include:
Table 1: Structural Identifiers of 4-Amino-5,6-heptadienoic Acid
Property | Value/Descriptor |
---|---|
IUPAC Name | (4S)-4-Aminohepta-5,6-dienoic acid |
Molecular Formula | C₇H₁₁NO₂ |
Canonical SMILES | C=CC(=C)CC(CC(=O)O)N |
Chiral Center | C4 (S-enantiomer active) |
Key Functional Groups | Carboxylate (–COOH), amino (–NH₂), allene (C5=C6=CH₂) |
The compound was first synthesized and evaluated in the early 1990s as part of a targeted effort to develop irreversible inhibitors of GABA-T, an enzyme responsible for GABA catabolism. Key milestones include:
As an enzyme-activated irreversible inhibitor, MDL 72483 covalently binds to GABA-transaminase's pyridoxal 5′-phosphate (PLP) cofactor, permanently inactivating the enzyme. This mechanism elevates synaptic GABA levels, enhancing inhibitory neurotransmission. Its significance lies in:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: